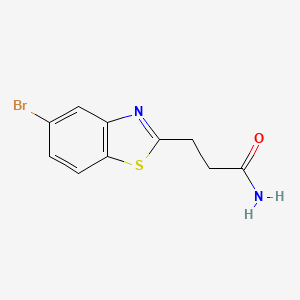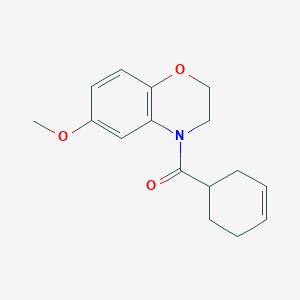![molecular formula C13H18N2OS2 B7591551 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7591551.png)
6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a thieno[3,2-c]thiopyran derivative and is also known as TTP488. It has been found to have various biochemical and physiological effects and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone involves the inhibition of the receptor for advanced glycation end products (RAGE). RAGE is a cell surface receptor that is involved in various pathological conditions, including Alzheimer's disease. By inhibiting RAGE, this compound reduces neuroinflammation and amyloid beta production, leading to improved cognitive function.
Biochemical and Physiological Effects:
6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in microglia. This compound has also been found to decrease the levels of amyloid beta and tau protein, two key proteins involved in Alzheimer's disease pathology.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone in lab experiments is its specificity for RAGE inhibition. This compound has been found to inhibit RAGE without affecting other receptors, making it a promising candidate for the treatment of Alzheimer's disease. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone. One direction is to further investigate its potential applications in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another direction is to optimize the synthesis method to improve the compound's solubility and pharmacokinetics. Additionally, future research could focus on developing analogs of this compound with improved potency and selectivity for RAGE inhibition.
Méthodes De Synthèse
The synthesis of 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone involves the reaction of 2-mercaptothiophene with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloroacetylthiophene. The resulting compound is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate to form 4-methylpiperazin-1-yl)-2-(thiophen-2-yl)acetyl chloride. This compound is then reacted with 2-amino-5-methylthiazole to form the final product, 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone.
Applications De Recherche Scientifique
6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone has shown potential applications in the treatment of Alzheimer's disease. It has been found to inhibit the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation, a key feature of Alzheimer's disease. This compound has also been found to decrease the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer's patients.
Propriétés
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS2/c1-14-4-6-15(7-5-14)13(16)12-10-2-8-17-11(10)3-9-18-12/h2,8,12H,3-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQKLMNICQFGNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2C3=C(CCS2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)
![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)
![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)




![2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7591553.png)

![2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7591565.png)